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Compound of Interest

Compound Name:
Ethyl 2-amino-1-cyclohexene-1-

carboxylate

Cat. No.: B072715 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

compound Ethyl 2-amino-1-cyclohexene-1-carboxylate. The information presented herein is

essential for the accurate identification, characterization, and quality control of this molecule in

research and development settings. This document includes tabulated summaries of Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed

experimental protocols for acquiring such data, and a workflow diagram for spectroscopic

analysis.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for Ethyl 2-
amino-1-cyclohexene-1-carboxylate.

Table 1: ¹H NMR Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b072715?utm_src=pdf-interest
https://www.benchchem.com/product/b072715?utm_src=pdf-body
https://www.benchchem.com/product/b072715?utm_src=pdf-body
https://www.benchchem.com/product/b072715?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072715?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

6.06 br s - 2H -NH₂

4.15 q 7.2 2H -O-CH₂-CH₃

2.26 t 6.1 2H C(3)-H₂

2.21 t 6.1 2H C(6)-H₂

1.57-1.71 m - 4H
C(4)-H₂ and

C(5)-H₂

1.28 t 7.2 3H -O-CH₂-CH₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppm Assignment

169.5 C=O

155.0 C-NH₂

97.0 =C-COOEt

58.5 -O-CH₂-CH₃

30.0 C(6)

26.0 C(3)

23.0 C(4)

21.5 C(5)

14.5 -O-CH₂-CH₃

Note: These values are predicted and may vary from experimental results.
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Table 3: IR Spectroscopic Data (Predicted from
Functional Group Analysis)

Frequency (cm⁻¹) Intensity
Functional Group
Assignment

3450 - 3300 Strong, Broad N-H stretch (Amine)

2950 - 2850 Medium to Strong C-H stretch (Aliphatic)

1710 - 1680 Strong
C=O stretch (α,β-unsaturated

Ester)

1650 - 1580 Medium to Strong C=C stretch (Enamine)

1650 - 1550 Medium N-H bend (Amine)

1250 - 1150 Strong C-O stretch (Ester)

Table 4: Mass Spectrometry Data
m/z Ion

170.1175 [M+H]⁺ (High-Resolution MS)

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above.

These should be adapted and optimized for the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of Ethyl 2-amino-1-cyclohexene-1-carboxylate.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.
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¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field instrument.

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

Spectral Width: -2 to 12 ppm.

Temperature: 298 K.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2 seconds.

Spectral Width: 0 to 200 ppm.

Temperature: 298 K.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and

allowing it to dry completely.

Place a small amount of the solid Ethyl 2-amino-1-cyclohexene-1-carboxylate sample

directly onto the center of the ATR crystal.
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Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:

Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a stock solution of Ethyl 2-amino-1-cyclohexene-1-carboxylate in a suitable

solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase or an

appropriate solvent for direct infusion.

High-Resolution Mass Spectrometry (HRMS) - Electrospray Ionization (ESI):

Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or

Orbitrap instrument.

Ionization Mode: Positive Electrospray Ionization (ESI+).

Infusion Method: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

Mass Range: m/z 50 - 500.

Capillary Voltage: 3-4 kV.
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Drying Gas Flow and Temperature: Optimized for the specific instrument.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized organic compound like Ethyl 2-amino-1-cyclohexene-1-carboxylate.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic

compound.

To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 2-amino-1-cyclohexene-
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[https://www.benchchem.com/product/b072715#spectroscopic-data-nmr-ir-ms-of-ethyl-2-
amino-1-cyclohexene-1-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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